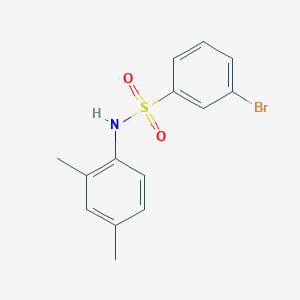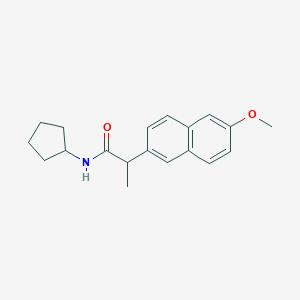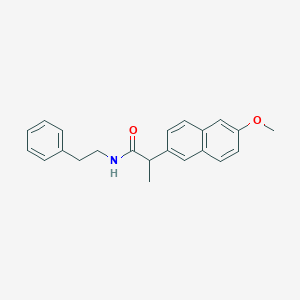
2-ethoxy-N-(4-isopropylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(4-isopropylphenyl)nicotinamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. This receptor plays a key role in the immune system, particularly in the activation of inflammatory responses. As such, A-804598 has potential applications in the treatment of a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Mécanisme D'action
2-ethoxy-N-(4-isopropylphenyl)nicotinamide works by blocking the P2X7 receptor, which is involved in the activation of inflammatory responses. By blocking this receptor, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide reduces inflammation and other immune responses that contribute to disease.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide has been shown to have a range of other biochemical and physiological effects. For example, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide has been shown to inhibit the release of cytokines, which are proteins that play a key role in the immune response. 2-ethoxy-N-(4-isopropylphenyl)nicotinamide has also been shown to inhibit the production of reactive oxygen species, which can contribute to tissue damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-ethoxy-N-(4-isopropylphenyl)nicotinamide is that it is a highly specific antagonist of the P2X7 receptor, which means that it has minimal off-target effects. This makes it a useful tool for studying the role of the P2X7 receptor in disease. However, one limitation of 2-ethoxy-N-(4-isopropylphenyl)nicotinamide is that it has relatively poor solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on 2-ethoxy-N-(4-isopropylphenyl)nicotinamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists, which could have improved therapeutic efficacy. Another area of interest is the development of new drug delivery systems that could improve the solubility and bioavailability of 2-ethoxy-N-(4-isopropylphenyl)nicotinamide. Finally, there is ongoing research into the role of the P2X7 receptor in a range of diseases, which could provide new insights into the potential therapeutic applications of 2-ethoxy-N-(4-isopropylphenyl)nicotinamide.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-(4-isopropylphenyl)nicotinamide involves several steps, beginning with the reaction of 4-isopropylphenylboronic acid with 2-bromoethanol to form the corresponding ether. This is followed by the reaction of the ether with 2-chloronicotinoyl chloride to form the desired product.
Applications De Recherche Scientifique
2-ethoxy-N-(4-isopropylphenyl)nicotinamide has been the subject of numerous scientific studies, with a particular focus on its potential therapeutic applications. In preclinical studies, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide has been shown to have anti-inflammatory effects in a range of animal models of disease. For example, in a mouse model of rheumatoid arthritis, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide was shown to reduce inflammation and joint damage. In a mouse model of inflammatory bowel disease, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide was shown to reduce inflammation and improve symptoms. In addition, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide has been shown to have potential applications in the treatment of neuropathic pain and cancer.
Propriétés
Nom du produit |
2-ethoxy-N-(4-isopropylphenyl)nicotinamide |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
2-ethoxy-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-4-21-17-15(6-5-11-18-17)16(20)19-14-9-7-13(8-10-14)12(2)3/h5-12H,4H2,1-3H3,(H,19,20) |
Clé InChI |
AWZHGTDXYMQETA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C(C)C |
SMILES canonique |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



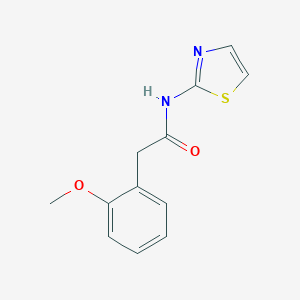
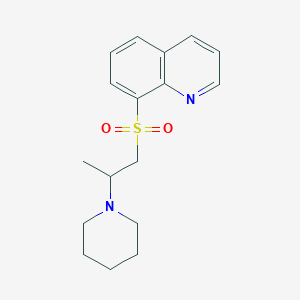
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)
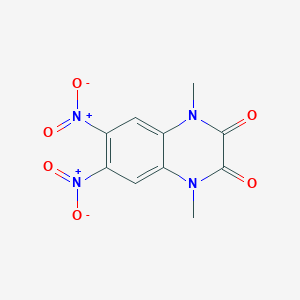
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)
![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)
![Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)
